molecular formula C10H9BrO3 B1331189 3-Bromo-4-oxo-4-phenylbutanoic acid CAS No. 53515-22-3

3-Bromo-4-oxo-4-phenylbutanoic acid

Cat. No. B1331189
CAS RN: 53515-22-3
M. Wt: 257.08 g/mol
InChI Key: VPUHMOLSUUYGEJ-UHFFFAOYSA-N
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Description

3-Bromo-4-oxo-4-phenylbutanoic acid is a brominated organic compound that is related to various research areas, including the study of amino acids and their derivatives, as well as the synthesis of complex organic molecules. The compound contains a bromine atom, a ketone group, and a phenyl group attached to a four-carbon chain with a carboxylic acid terminus.

Synthesis Analysis

The synthesis of brominated organic compounds can be complex due to the reactivity of bromine. In a related study, the bromination of 3,4,4-trichlorobut-3-enoic acid was performed, leading to the formation of brominated acids, which were then converted into chlorides for further reactions . Although this study does not directly synthesize 3-Bromo-4-oxo-4-phenylbutanoic acid, it provides insight into the methods used for bromination and subsequent transformations of similar compounds.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-amino-2-hydroxy-4-phenylbutanoic acid, has been determined using X-ray crystallography . This technique allows for the absolute determination of stereochemistry, which is crucial for understanding the properties and reactivity of the molecule. While the structure of 3-Bromo-4-oxo-4-phenylbutanoic acid itself is not provided, the methodologies used in these studies can be applied to determine its configuration.

Chemical Reactions Analysis

The reactivity of brominated acids, such as 4-(p-substituted phenyl)-4-oxo-2-bromobutanoic acids, has been studied in solvolysis reactions in dipolar aprotic solvents . The study found that electron-withdrawing groups increase the rate of reaction, while electron-donating groups decrease it. This suggests that the presence of the bromine atom and the phenyl group in 3-Bromo-4-oxo-4-phenylbutanoic acid would influence its reactivity in a predictable manner based on the nature of the substituents.

Physical and Chemical Properties Analysis

The physical properties, such as melting points and solubility, can be inferred from related compounds. For instance, the hydrobromide of a methyl ester derived from an amino acid component of bestatin was crystallized and had a melting point of 172-173°C . The solvolysis behavior of similar brominated acids indicates that solvent and temperature can significantly affect the reactivity of these compounds . These findings can be extrapolated to predict the behavior of 3-Bromo-4-oxo-4-phenylbutanoic acid under various conditions.

Scientific Research Applications

Crystallography

  • Summary of the application : 3-Bromo-4-oxo-4-phenylbutanoic acid has been used in the study of crystal structures .
  • Methods of application : A new polymorph of 3-Bromo-4-oxo-4-phenylbutanoic acid was obtained and its crystal structure was studied .
  • Results : The new polymorph differs slightly from the two known polymorphs (RMSD of about 0.112–0.183 Å). All polymorphs contain dimers of molecules bounded by intermolecular hydrogen bonds leaving carbonyl groups at Position 4 unaffected .

Oxidation Studies

  • Summary of the application : The kinetics and mechanism of oxidation of 3-Bromo-4-oxo-4-phenylbutanoic acid have been studied .
  • Methods of application : The oxidation process was carried out in an aqueous acetic acid medium .
  • Results : The results of these studies can provide insights into the reactivity of this compound and its potential applications in various chemical reactions .

Chemical Synthesis

  • Summary of the application : 3-Bromo-4-oxo-4-phenylbutanoic acid is often used as a starting material in chemical synthesis .
  • Methods of application : It can be synthesized by Friedel–Crafts condensation from succinic anhydride and benzene with anhydrous AlCl3 catalysis .
  • Results : The product can be recrystallized from water and dried under vacuum .

Study of Substituent Effects

  • Summary of the application : The compound has been used to study the effects of substituents in the phenyl ring on the rate of oxidation .
  • Methods of application : The oxidation process was carried out and the rate was measured for different substituents .
  • Results : Electron-releasing substituents in the phenyl ring accelerate the rate, while electron-withdrawing substituents produce the opposite effect .

Pharmaceutical Research

  • Summary of the application : 3-Bromo-4-oxo-4-phenylbutanoic acid is used in pharmaceutical research .
  • Methods of application : It can be used as a building block in the synthesis of various pharmaceutical compounds .
  • Results : The synthesized compounds can be tested for their biological activity .

Material Science

  • Summary of the application : The compound has been used in material science for the study of its crystal structure .
  • Methods of application : The crystal structure of the compound was studied using X-ray diffraction .
  • Results : The study found that the molecules of the acid form dimers using carboxyl groups, which is in harmony with the common data for all carboxylic acids .

properties

IUPAC Name

3-bromo-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8(6-9(12)13)10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUHMOLSUUYGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-oxo-4-phenylbutanoic acid

CAS RN

53515-22-3
Record name 53515-22-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NN Kolos, LY Kovalenko, AY Kulikov - Russian Chemical Bulletin, 2009 - Springer
… In the reaction of 3 bromo 4 oxo 4 phenylbutanoic acid with o phenylenediamine, in which the oxidation occurs slowly, the yield of enamine 2a …
Number of citations: 1 link.springer.com
H Zali-Boeini, F Pourjafarian - Journal of Sulfur Chemistry, 2012 - Taylor & Francis
… However, when aryl thioacetomorpholides were reacted with 3-bromo-4-oxo-4-phenylbutanoic acid derivatives in [bmim]OH, the corresponding thiophen-2-yl acetic acids were …
Number of citations: 5 www.tandfonline.com
M Atobe, N Maekawara, N Ishiguro, S Sogame… - Bioorganic & medicinal …, 2013 - Elsevier
… As shown in Scheme 1, reaction of 3-bromo-4-oxo-4-phenylbutanoic acid derivatives 34a–j and arylmethyl thioamide 35a–e in ethanol under reflux (Hanzsch reaction) produced …
Number of citations: 17 www.sciencedirect.com

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